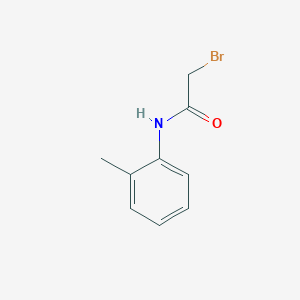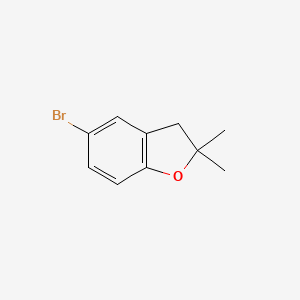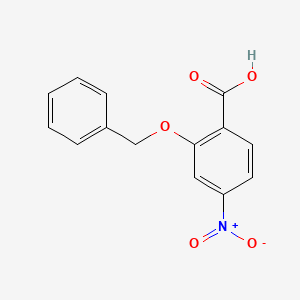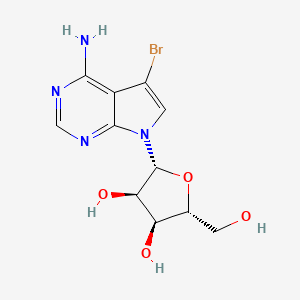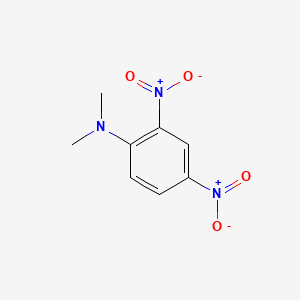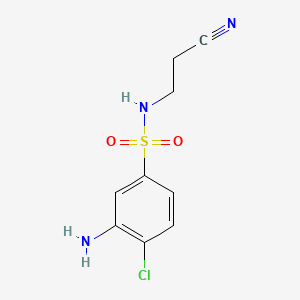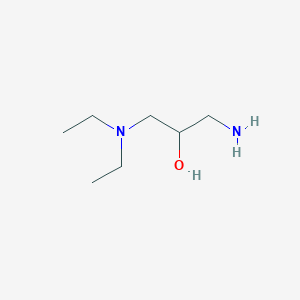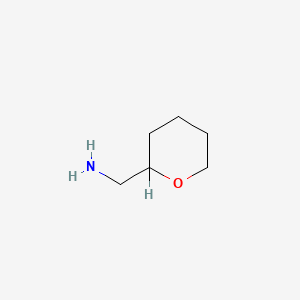
Ácido 1-bencil-5-oxopirrolidina-3-carboxílico
Descripción general
Descripción
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones analgésicas
El ácido 1-bencil-5-oxopirrolidina-3-carboxílico se ha estudiado por sus posibles propiedades analgésicas. El compuesto ha mostrado diferentes grados de efectos analgésicos, que son particularmente más pronunciados cuando un radical aromático o heterocíclico está presente en la posición 1 . Esto sugiere su utilidad en el desarrollo de nuevas terapias para el manejo del dolor.
Efectos antihipóxicos
La investigación indica que los derivados del ácido 5-oxopirrolidina-3-carboxílico, incluida la variante bencil-sustituida, pueden aumentar la vida útil y el número de animales supervivientes en diferentes estados hipóxicos . Esta propiedad podría aprovecharse en situaciones médicas en las que los tejidos están privados de oxígeno adecuado, como durante los accidentes cerebrovasculares o los ataques cardíacos.
Actividad antimicrobiana
La estructura central de los derivados de 5-oxopirrolidina se ha identificado como un andamiaje prometedor para el desarrollo de compuestos que se dirigen a patógenos Gram-positivos multirresistentes y hongos resistentes a los medicamentos . Esto posiciona al ácido 1-bencil-5-oxopirrolidina-3-carboxílico como un posible candidato para nuevos fármacos antimicrobianos.
Investigación anticancerígena
Se han sintetizado y caracterizado nuevos derivados de 5-oxopirrolidina por sus actividades anticancerígenas . La variante bencil podría formar parte de esta exploración, contribuyendo a la búsqueda de nuevos tratamientos para el cáncer.
Antagonismo del receptor GABA
Se ha predicho que los compuestos similares al ácido 1-bencil-5-oxopirrolidina-3-carboxílico actúan como antagonistas del receptor GABA . Esta aplicación podría ser significativa en el tratamiento de trastornos neurológicos, como la epilepsia.
Inhibición de la histamina-N-metil transferasa
También se ha sugerido que el compuesto inhibe la histamina-N-metil transferasa , lo que podría tener implicaciones en el manejo de las alergias y las respuestas inflamatorias.
Antagonismo del receptor de benzodiazepinas
Otra aplicación potencial es su función como antagonista del receptor de benzodiazepinas . Esto podría conducir a nuevos desarrollos en fármacos ansiolíticos, ofreciendo alternativas a los tratamientos actuales para los trastornos de ansiedad.
Estimulación de la división celular
Se sabe que ciertos derivados del ácido 5-oxopirrolidina-3-carboxílico estimulan la división de células renales de mono aisladas . Esta propiedad podría ser útil en la investigación de medicina regenerativa e ingeniería de tejidos.
Mecanismo De Acción
Target of Action
Similar compounds have been suggested to potentially affect gaba-receptors, histamine-n-methyl transferase, and benzodiazepine receptors .
Result of Action
Based on the potential targets, it can be inferred that the compound might exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as those regulating the Nrf2 transduction pathway . This interaction can lead to the activation or inhibition of these enzymes, thereby influencing cellular responses to oxidative stress.
Cellular Effects
The effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Nrf2 pathway, leading to increased expression of antioxidant genes . Additionally, it has been reported to possess analgesic and antihypoxic effects, which can impact cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the Nrf2 pathway, resulting in the activation of antioxidant response elements . This interaction can lead to changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained activation of antioxidant pathways, which may have protective effects on cells.
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as analgesia and protection against hypoxia . At higher doses, it can lead to toxic or adverse effects. For instance, excessive activation of antioxidant pathways may disrupt cellular homeostasis and lead to oxidative damage .
Metabolic Pathways
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism. For example, it can modulate the activity of enzymes involved in the Nrf2 pathway, leading to changes in metabolic flux and metabolite levels . This interaction can influence cellular responses to oxidative stress and energy production.
Transport and Distribution
The transport and distribution of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific transporters and accumulate in regions where oxidative stress responses are activated.
Subcellular Localization
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors involved in the Nrf2 pathway, thereby modulating gene expression and cellular responses to oxidative stress.
Propiedades
IUPAC Name |
1-benzyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKQDWPBYULGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5733-86-8 | |
| Record name | 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5733-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005733868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5733-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in the synthesis of Nebracetam Fumarate?
A1: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of Nebracetam Fumarate []. The synthesis starts with itaconic acid dimethyl ester and benzylamine undergoing Michael addition and intramolecular cyclization to produce 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester. This ester is then subjected to a series of reactions – reduction, chlorination, azidation, and hydrogenation – before finally undergoing salt formation to yield Nebracetam Fumarate [].
Q2: Can you elaborate on the synthesis process of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester, as mentioned in the research?
A2: The research paper describes a straightforward synthesis of the methyl ester. Itaconic acid dimethyl ester and benzylamine are reacted, leading to a Michael addition of the benzylamine to the itaconic acid derivative. This addition is followed by an intramolecular cyclization, resulting in the formation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester []. This compound then serves as the foundation for the subsequent steps in the synthesis of Nebracetam Fumarate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

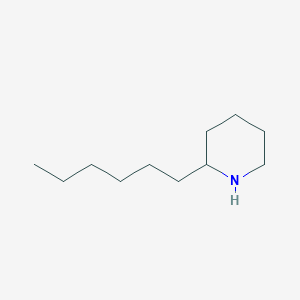

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
